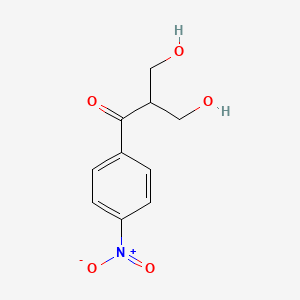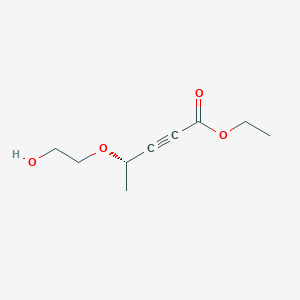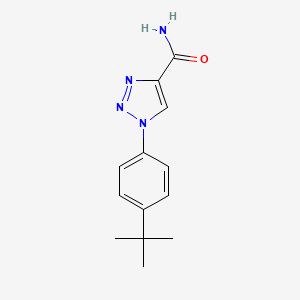
3,6-Dodecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dodecadiyne is an organic compound with the molecular formula C12H18 It is a member of the alkyne family, characterized by the presence of two triple bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dodecadiyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For example, the reaction between 1-hexyne and 1,6-dibromohexane in the presence of a palladium catalyst can yield this compound.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,6-dibromohexane using a strong base such as potassium tert-butoxide, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and coupling reactions can be scaled up for industrial applications. The choice of catalyst, solvent, and reaction conditions would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes or alkenes, depending on the nucleophile used.
Scientific Research Applications
3,6-Dodecadiyne has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other advanced materials due to its ability to form extended π-conjugated systems.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound as a probe to study enzyme-catalyzed reactions and other biochemical processes.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3,6-Dodecadiyne exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The triple bonds in this compound can be attacked by oxidizing agents, leading to the formation of reactive intermediates that further react to form diketones or carboxylic acids.
Reduction: Hydrogenation involves the addition of hydrogen atoms to the triple bonds, facilitated by a catalyst, resulting in the formation of alkanes or alkenes.
Substitution: Nucleophilic substitution involves the attack of a nucleophile on the electrophilic triple bonds, leading to the formation of substituted products.
Comparison with Similar Compounds
1,3-Butadiyne: Another alkyne with two triple bonds, but with a shorter carbon chain.
1,5-Hexadiyne: Similar structure but with a different position of the triple bonds.
3,9-Dodecadiyne: A structural isomer with triple bonds at different positions.
Properties
CAS No. |
918309-83-8 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
dodeca-3,6-diyne |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 |
InChI Key |
YRLSTTPAHZAQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


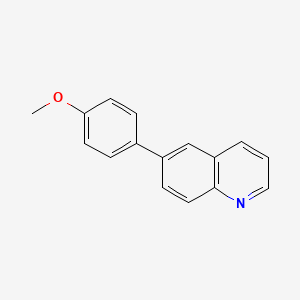
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
methanone](/img/structure/B12601120.png)


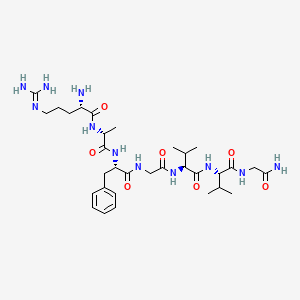
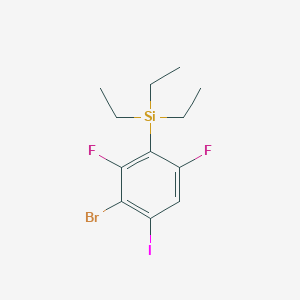
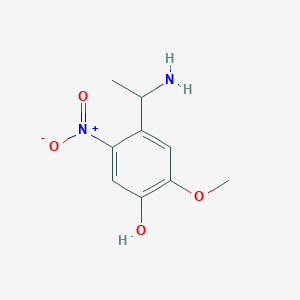
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
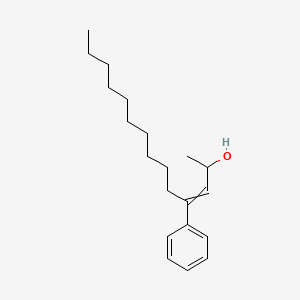
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)
